molecular formula C15H8F3NO2 B13426146 2-Trifluoroacetylaminofluoren-9-one CAS No. 318-22-9

2-Trifluoroacetylaminofluoren-9-one

Cat. No.: B13426146
CAS No.: 318-22-9
M. Wt: 291.22 g/mol
InChI Key: JBUUOKOKZCHZNB-UHFFFAOYSA-N
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Description

2-Trifluoroacetylaminofluoren-9-one (C₁₅H₈F₃NO₂, molecular weight 291.24 g/mol) is a fluorene derivative characterized by a trifluoroacetyl group at the 2-position and a ketone at the 9-position of the fluorene backbone . It is structurally related to the well-studied carcinogen 2-acetylaminofluorene (AAF), but the substitution of the acetyl group with a trifluoroacetyl moiety alters its chemical and biological properties.

This compound has been identified as a "questionable carcinogen" in experimental models, with a reported oral rat TDLo (lowest toxic dose) of 6400 mg/kg over 35 weeks . Its carcinogenic activity in rats includes moderate to high incidences of tumors at multiple tissue sites, comparable to AAF derivatives . Upon thermal decomposition, it releases toxic fumes of fluoride ions (F⁻) and nitrogen oxides (NOₓ), necessitating careful handling .

Properties

CAS No.

318-22-9

Molecular Formula

C15H8F3NO2

Molecular Weight

291.22 g/mol

IUPAC Name

2,2,2-trifluoro-N-(9-oxofluoren-2-yl)acetamide

InChI

InChI=1S/C15H8F3NO2/c16-15(17,18)14(21)19-8-5-6-10-9-3-1-2-4-11(9)13(20)12(10)7-8/h1-7H,(H,19,21)

InChI Key

JBUUOKOKZCHZNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoroacetylaminofluoren-9-one typically involves the reaction of fluorene derivatives with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Dichloromethane or chloroform

    Catalyst: Lewis acids such as boron trifluoride etherate

    Temperature: Room temperature to reflux conditions

A general synthetic route can be described as follows:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthetic route allows for large-scale production to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

2-Trifluoroacetylaminofluoren-9-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate.

    Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

2-Trifluoroacetylaminofluoren-9-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Trifluoroacetylaminofluoren-9-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymatic pathways, depending on its structural configuration. The trifluoroacetyl group enhances its reactivity and binding affinity to target proteins, influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The carcinogenic and toxicological profiles of 2-trifluoroacetylaminofluoren-9-one are best understood when compared to derivatives of AAF and other fluorene-based compounds. Key structural variations include substituent groups (e.g., fluoro, nitro, bromo) and their positions on the fluorene backbone. Below is a detailed analysis:

Table 1: Comparative Data for this compound and Analogues
Compound Name Substituents Carcinogenic Activity (Rat Model) Toxicity Data (TDLo/Dose) Key References
This compound 2-CF₃CO-NH, 9-keto Moderate to high tumor incidence 6400 mg/kg/35 weeks (oral)
2-Acetylaminofluorene (AAF) 2-NH-COCH₃ High carcinogenicity (liver, bladder) TD₅₀: ~10–50 mg/kg (varies)
3′-Fluoro-4-acetylaminobiphenyl 3′-F, 4-NH-COCH₃ (biphenyl) Strong mammary gland tumors Not reported
N-(9-Bromofluoren-2-yl)-2,2,2-trifluoroacetamide 2-CF₃CO-NH, 9-Br No reported carcinogenicity data Not available
2,5-Dinitrofluorene 2,5-NO₂ No significant activity Non-carcinogenic in tested models

Key Findings from Comparative Studies

Trifluoroacetyl vs. Both this compound and AAF derivatives induce tumors in rat tissues, suggesting that N-hydroxylation (a metabolic activation pathway critical for AAF) may still occur despite the electron-withdrawing trifluoro group .

Role of the 9-Keto Group: The presence of a ketone at the 9-position in this compound distinguishes it from non-ketonic analogues like N-(9-bromofluoren-2-yl)-2,2,2-trifluoroacetamide. While the bromo derivative lacks reported carcinogenicity data, the 9-keto group may enhance metabolic stability or interaction with cellular targets .

Inactive Analogues: Compounds like 2,5-dinitrofluorene and 2-dimethylamino-3-nitrofluorene show negligible activity, emphasizing the necessity of the acetylamino/trifluoroacetylamino group at the 2-position for carcinogenicity .

Biological Activity

2-Trifluoroacetylaminofluoren-9-one (CAS No. 318-22-9) is a fluorene derivative characterized by the presence of a trifluoroacetyl group and an aminofluorenone moiety. Its molecular formula is C15H8F3NO2C_{15}H_{8}F_{3}NO_{2}, with a molecular weight of 291.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry.

PropertyValue
Molecular Formula C15H8F3NO2
Molecular Weight 291.22 g/mol
IUPAC Name 2,2,2-trifluoro-N-(9-oxofluoren-2-yl)acetamide
CAS Number 318-22-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The trifluoroacetyl group enhances its reactivity, allowing it to modulate enzymatic pathways and influence biochemical processes. This compound has been investigated for its role as an inhibitor or modulator in cancer cell lines, showing promising anticancer properties.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer activity. A study highlighted its effectiveness against mammary gland carcinogenesis in Sprague-Dawley rats, suggesting its potential as a therapeutic agent in cancer treatment . The compound's mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study: Anticancer Efficacy

In a controlled experiment involving rats induced with mammary gland tumors, treatment with this compound resulted in:

  • Reduction in tumor size
  • Increased survival rates
  • Enhanced apoptosis markers in tumor tissues

Comparative Analysis

When compared to similar compounds such as 2-acetylaminofluorene and 2-formylaminofluorene, this compound demonstrates unique properties due to the trifluoroacetyl group. This modification not only enhances its stability but also increases its binding affinity to target proteins, making it a valuable candidate for further research in drug development.

CompoundAnticancer ActivityUnique Features
This compound SignificantTrifluoroacetyl group enhances reactivity
2-Acetylaminofluorene Known carcinogenLess stable, used primarily in research
2-Formylaminofluorene ModerateFocus on chemical reactivity

Research Findings

Recent studies have explored the biological implications of this compound:

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., breast and colon cancer) demonstrated that the compound inhibits cell proliferation and induces apoptosis.
  • Mechanistic Insights : The compound's interaction with specific enzymes involved in cell cycle regulation has been documented, providing insights into its anticancer mechanisms .

Q & A

Q. What are the critical safety considerations when handling 2-trifluoroacetylaminofluoren-9-one in laboratory settings?

  • Methodological Answer : The compound emits highly toxic fumes of fluoride ions (F⁻) and nitrogen oxides (NOₓ) upon thermal decomposition . Strict precautions include:
  • Use of fume hoods for heating or reactions.
  • Personal protective equipment (PPE): nitrile gloves, lab coats, and eye protection.
  • Avoid inhalation/ingestion; implement emergency protocols for accidental exposure (e.g., immediate decontamination and medical consultation) .
  • Safety Data Table :
Hazard TypeObserved EffectPrecautionary Measures
Thermal DecompositionReleases F⁻, NOₓUse inert atmosphere, monitor gas emissions
CarcinogenicityQuestionable carcinogen (rodent TDLo: 6400 mg/kg)Limit prolonged exposure; use closed systems

Q. How is this compound synthesized, and what are the key reaction conditions?

  • Methodological Answer : Synthesis typically involves trifluoroacetylation of 2-aminofluoren-9-one derivatives. Key steps include:
  • Step 1 : React 2-aminofluoren-9-one with trifluoroacetic anhydride (TFAA) in anhydrous dichloromethane (DCM) at 0–5°C.
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Critical Parameters :
  • Temperature control (<10°C) prevents side reactions.
  • Solvent dryness (use molecular sieves) ensures high yield (>85%).

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm trifluoroacetyl group integration (¹⁹F NMR: δ -75 ppm) and aromatic protons (¹H NMR: δ 7.2–8.1 ppm) .
  • Mass Spectrometry : ESI-MS expected m/z 291.24 [M+H]⁺ .
  • HPLC : Use C18 column (70:30 acetonitrile/water) for purity assessment (retention time ~12.5 min) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity or stability?

  • Methodological Answer :
  • Nitro/Chloro Substituents : Introduce at positions 3 and 7 to modulate electron-withdrawing effects, enhancing metabolic stability (e.g., N-(3-Chloro-7-nitro-9-oxofluoren-2-yl)-trifluoroacetamide) .
  • Backbone Fluorination : Compare with 4,7-difluoro analogs to study electronic effects on reactivity .
  • Structure-Activity Relationship (SAR) Table :
DerivativeModificationObserved Effect
3-Nitro-7-chloroIncreased electrophilicityHigher cytotoxicity in vitro
4,7-DifluoroEnhanced π-stackingImproved crystallinity

Q. How should researchers resolve contradictions in toxicological data for this compound?

  • Methodological Answer :
  • Data Validation : Replicate studies using OECD-compliant protocols (e.g., OECD 453 carcinogenicity tests) to confirm rodent TDLo (6400 mg/kg) .
  • Mechanistic Studies : Use in vitro models (e.g., Ames test) to assess mutagenicity and cross-reference with in vivo data .
  • Statistical Analysis : Apply longitudinal factorial invariance testing (e.g., SEM models) to isolate confounding variables in conflicting datasets .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing impurities?

  • Methodological Answer :
  • Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate acylation (reduces reaction time by 30%) .
  • Solvent Screening : Compare DCM vs. THF; DCM minimizes byproduct formation (<5% impurities) .
  • Process Analytics : Implement inline FTIR to monitor trifluoroacetyl group incorporation in real time .

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